1-(4-Methoxybenzoyl)-2-methylpiperazine

Description

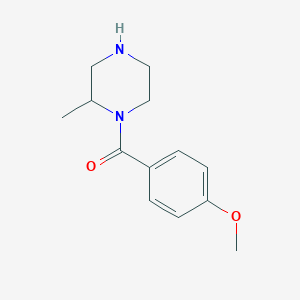

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-14-7-8-15(10)13(16)11-3-5-12(17-2)6-4-11/h3-6,10,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEBWKFKBHWWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228147 |

Source

|

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240581-80-9 |

Source

|

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240581-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(2-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methoxybenzoyl)-2-methylpiperazine chemical properties

[1]

Executive Summary & Compound Identity

1-(4-Methoxybenzoyl)-2-methylpiperazine is a specialized heterocyclic building block characterized by a piperazine core with a methyl substituent at the C2 position and a p-anisoyl (4-methoxybenzoyl) moiety at the N1 position.[1]

This specific regioisomer is of significant interest in medicinal chemistry due to its structural homology with Ampakines (e.g., CX-516) and Racetam nootropics (e.g., Aniracetam). The introduction of the C2-methyl group breaks the symmetry of the piperazine ring, introducing chirality that can be leveraged to tune receptor binding affinity (particularly at 5-HT1A and AMPA receptors) and metabolic stability.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | (4-Methoxyphenyl)(2-methylpiperazin-1-yl)methanone |

| CAS Number | 1240581-80-9 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| LogP (Predicted) | ~1.0 - 1.3 |

| pKa (Predicted) | ~8.5 (Secondary amine at N4) |

| Stereochemistry | Exists as (R)- and (S)- enantiomers; often supplied as a racemate unless specified.[2] |

Physicochemical Profile & Solubility

Understanding the physical behavior of this scaffold is critical for formulation and assay development.

-

Physical State : Typically a viscous, pale yellow oil or low-melting solid (depending on purity and salt form).

-

Solubility :

-

High Solubility : Dichloromethane (DCM), Methanol, DMSO, Ethyl Acetate.

-

Moderate Solubility : Diethyl ether.

-

Low Solubility : Water (unless protonated as an HCl or fumarate salt).

-

-

Stability : The benzamide bond is robust against hydrolysis under neutral conditions. The secondary amine at N4 is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over prolonged periods; storage under inert gas (Argon/Nitrogen) is recommended.

Synthetic Methodology

Synthesizing the N1-acyl isomer of 2-methylpiperazine presents a regioselectivity challenge. The N4 nitrogen (distal to the methyl group) is less sterically hindered and more nucleophilic than the N1 nitrogen (adjacent to the methyl group). Direct acylation of 2-methylpiperazine with 4-methoxybenzoyl chloride predominantly yields the N4-isomer or the N1,N4-bis-acyl product.

To selectively obtain 1-(4-Methoxybenzoyl)-2-methylpiperazine , a protection-deprotection strategy is required.

Protocol: Regioselective Synthesis of the N1-Isomer

Objective : Synthesize 1-(4-methoxybenzoyl)-2-methylpiperazine with >95% regiochemical purity.

Step 1: Selective Protection of N4

The more reactive N4 position is protected first using a bulky group like Boc (tert-butyloxycarbonyl).

-

Reagents : 2-Methylpiperazine (1.0 eq), Boc₂O (0.9 eq), DCM, 0°C.

-

Mechanism : The steric bulk of the methyl group at C2 discourages reaction at N1, directing the Boc group to N4.

-

Product : 4-Boc-2-methylpiperazine.

Step 2: Acylation of N1

With N4 blocked, the hindered N1 amine is forced to react.

-

Reagents : 4-Boc-2-methylpiperazine, 4-Methoxybenzoyl chloride (1.1 eq), Triethylamine (Et₃N) or DIPEA (1.5 eq), DCM.

-

Conditions : Reflux may be required due to steric hindrance at N1.

-

Product : 1-(4-Methoxybenzoyl)-4-Boc-2-methylpiperazine.

Step 3: Deprotection

Removal of the Boc group to liberate the secondary amine at N4.

-

Reagents : TFA/DCM (1:4) or HCl/Dioxane (4M).

-

Workup : Basification with NaHCO₃ to yield the free base.

-

Final Product : 1-(4-Methoxybenzoyl)-2-methylpiperazine.[3][1][4]

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective logic required to target the N1-isomer.

Caption: Regioselective synthesis pathway prioritizing the N1-acylation via N4-Boc protection.

Pharmacological Applications & SAR

This compound serves as a versatile scaffold in two primary CNS therapeutic areas:

A. Ampakine & Nootropic Research

The 4-methoxybenzoyl (p-anisoyl) moiety is a pharmacophore shared with Aniracetam and various Ampakines. These compounds modulate AMPA receptors, enhancing glutamatergic transmission which underlies memory formation and synaptic plasticity.[5][6][7]

-

Role : The piperazine ring acts as a rigid linker, replacing the pyrrolidinone of Aniracetam. The C2-methyl group restricts conformational freedom, potentially locking the molecule in a bioactive conformation that enhances potency or selectivity compared to the flexible non-methylated analog.

B. Serotonin (5-HT) Receptor Ligands

Substituted piperazines are "privileged structures" in GPCR medicinal chemistry.

-

5-HT1A Affinity : Research indicates that 1-aryl-4-alkylpiperazines often exhibit high affinity for 5-HT1A receptors. The 1-(4-methoxybenzoyl) group mimics the aryl moiety found in ligands like Way-100635 .

-

Linker Chemistry : The free N4 amine allows for the attachment of alkyl chains or heteroaryl groups (e.g., pyrimidine, quinoline) to generate high-affinity antagonists or agonists for serotonergic and dopaminergic targets.

Visualization: Pharmacophore Map

Caption: Structure-Activity Relationship (SAR) mapping linking chemical features to biological targets.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

1H NMR (Chloroform-d, 400 MHz)

-

Aromatic Region : Two doublets (AA'BB' system) around δ 7.40 (2H) and δ 6.90 (2H) corresponding to the p-anisoyl group.

-

Methoxy Group : A strong singlet at δ 3.85 (3H) .

-

Piperazine Ring :

-

Multiplets at δ 2.80 - 4.50 representing the ring protons. The N1-adjacent protons will be deshielded by the amide carbonyl.

-

The C2-methine proton will appear as a distinct multiplet due to the chiral center.

-

-

Methyl Group : A doublet at δ 1.10 - 1.30 (3H) coupled to the C2 methine.

Mass Spectrometry (ESI+)

-

Parent Ion : [M+H]⁺ peak at m/z 235.15 .

-

Fragmentation : Loss of the methoxybenzoyl group may generate a fragment at m/z 135 (acylium ion) or m/z 101 (2-methylpiperazine fragment).

References

Sources

- 1. CAS 1240581-80-9: (4-Metoxifenil)(2-metil-1-piperazinil)me… [cymitquimica.com]

- 2. medsafe.govt.nz [medsafe.govt.nz]

- 3. SciSupplies [scisupplies.eu]

- 4. Screening Compounds P30 | EvitaChem [evitachem.com]

- 5. What is Aniracetam used for? [synapse.patsnap.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

1-(4-Methoxybenzoyl)-2-methylpiperazine structure elucidation

Executive Summary

This guide provides a rigorous technical framework for the structural characterization of 1-(4-methoxybenzoyl)-2-methylpiperazine . As a pharmacophore scaffold often utilized in the synthesis of ampakines and CNS-active agents, the molecule presents specific elucidation challenges: regioisomerism (N1 vs. N4 acylation) and amide rotamerism (restricted rotation).

This document moves beyond standard spectral listing to explain the causality of spectral features, providing a self-validating protocol for confirming the position of the benzoyl moiety and the integrity of the piperazine ring.

The Synthetic Context & Structural Ambiguity

To elucidate the structure, one must first understand the potential impurities generated during synthesis. The core starting material, 2-methylpiperazine , contains two non-equivalent nitrogen atoms:

-

N1 (Hindered): Adjacent to the methyl group.[1]

-

N4 (Unhindered): Distal to the methyl group.

In a direct acylation with 4-methoxybenzoyl chloride, the reaction kinetically favors the unhindered N4 position, yielding 1-(4-methoxybenzoyl)-3-methylpiperazine (renumbered according to IUPAC priority). Obtaining the target 1-(4-methoxybenzoyl)-2-methylpiperazine typically requires a protection-deprotection strategy (e.g., Boc-protection of N4).

The Elucidation Objective: Differentiate the target (N1-acyl, 2-methyl) from the thermodynamic regioisomer (N4-acyl, 3-methyl).

Spectroscopic Strategy & Logic

Mass Spectrometry (HRMS)

-

Purpose: Confirm elemental composition and rule out bis-acylation.

-

Expected Value:

m/z (Calculated for C -

Diagnostic Fragment: Loss of the 4-methoxybenzoyl group (135 Da) yielding the 2-methylpiperazine fragment (101 Da).

NMR Spectroscopy: The Rotamer Challenge

A critical "Expert Insight" for this molecule is the presence of rotamers . The amide bond (

-

Observation: At room temperature (298 K), the

H and -

Risk: Inexperienced analysts may misinterpret these split peaks as impurities or diastereomers.

-

Validation: Perform Variable Temperature (VT) NMR at 353 K (80°C). The signals should coalesce into sharp, single averages, confirming the presence of dynamic rotamers rather than static impurities.

Regiochemistry Determination (The "Smoking Gun")

Distinguishing the 2-methyl isomer (Target) from the 3-methyl isomer (Impurity) requires 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) .

-

Logic: We track the correlation from the Amide Carbonyl Carbon to the adjacent protons on the piperazine ring.

-

Target (2-Methyl): The Carbonyl is attached to N1. N1 is bonded to C2 (Methine) and C6 (Methylene).

-

Result: HMBC correlation observed between Carbonyl C and Methine H .

-

-

Isomer (3-Methyl): The Carbonyl is attached to N1. N1 is bonded to C2 (Methylene) and C6 (Methylene).

-

Result: HMBC correlation observed only between Carbonyl C and Methylene protons .

-

-

Visualization of Logic Pathways

The following diagram illustrates the decision tree for confirming the structure and ruling out the N4-regioisomer.

Caption: Logical workflow for distinguishing the target 2-methyl regioisomer from the 3-methyl byproduct using HMBC and VT-NMR.

Quantitative Data Summary

| Parameter | Target: 1-(4-methoxybenzoyl)-2-methylpiperazine | Regioisomer: 1-(4-methoxybenzoyl)-3-methylpiperazine |

| Molecular Weight | 234.29 g/mol | 234.29 g/mol |

| Amide Position | N1 (Hindered) | N1 (Unhindered - renumbered) |

| Methyl Position | C2 (Relative to Amide) | C3 (Relative to Amide) |

| Key HMBC Correlation | C=O | C=O |

| 1H NMR (Methine) | Deshielded (~4.0 - 4.8 ppm) | Shielded (~2.8 - 3.2 ppm) |

| Chiral Center | C2 | C3 |

Experimental Protocols

Analytical Sample Preparation

-

Solvent: DMSO-

is preferred over CDCl -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Temperature: If rotamers obscure the assignment, heat the probe to 353 K (80°C) for DMSO-

samples.

HMBC Acquisition Parameters

To ensure the "Smoking Gun" correlation is visible:

-

Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

-

Long-range Coupling Constant (

): Optimize for 8 Hz (standard for amide coupling). -

Scans: Minimum 32 scans to resolve the quaternary carbonyl carbon cross-peaks.

Step-by-Step Elucidation Workflow

-

Acquire 1H NMR: Integrate the methoxy singlet (3H, ~3.8 ppm) as the internal reference.

-

Identify Rotamers: Look for the "doublet of doublets" pattern of the methyl group appearing as two distinct sets of signals.

-

Acquire HSQC: Identify the proton attached to the chiral center (Methine). In the target molecule, this proton is on the same carbon as the methyl group.

-

Acquire HMBC:

-

Locate the Amide Carbonyl signal in the F1 (Carbon) dimension (~168-172 ppm).

-

Look for cross-peaks in the F2 (Proton) dimension.

-

Verification: If the Carbonyl trace shows a correlation to the Methine proton identified in Step 3, the structure is the 2-methyl isomer .

-

References

-

Regioselectivity in Piperazine Acylation

-

NMR of Amide Rotamers

- Title: NMR-based investigations of acyl-functionalized piperazines concerning their conform

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

-

Differentiation of Piperazine Regioisomers

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine: A Regioselective Protocol

Abstract This technical guide details the regioselective synthesis of 1-(4-methoxybenzoyl)-2-methylpiperazine, a critical intermediate in medicinal chemistry. Unlike the thermodynamically favored N4-acylation, achieving N1-acylation on the sterically hindered nitrogen of 2-methylpiperazine requires a specific protection-deprotection strategy. This document outlines a validated "Block-Couple-Deblock" workflow, ensuring high isomeric purity and reproducibility for drug development applications.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The core challenge in synthesizing 1-(4-methoxybenzoyl)-2-methylpiperazine lies in the non-equivalence of the two nitrogen atoms in the 2-methylpiperazine ring:

-

N4 (Distal): Sterically unhindered, highly nucleophilic.

-

N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

Direct reaction of 2-methylpiperazine with 4-methoxybenzoyl chloride results in the N4-acylated product (4-(4-methoxybenzoyl)-2-methylpiperazine) as the major isomer (>90%). To synthesize the N1-acylated target , the N4 position must be temporarily masked.

The "Block-Couple-Deblock" Strategy

To force acylation at the hindered N1 position, we employ a three-step protocol:

-

Selective Protection: Reacting 2-methylpiperazine with Di-tert-butyl dicarbonate (Boc₂O) preferentially protects the unhindered N4 position.

-

Forced Acylation: With N4 blocked, the 4-methoxybenzoyl chloride is forced to react with the hindered N1 nitrogen.

-

Deprotection: Removal of the Boc group yields the target free amine.

Figure 1: The "Block-Couple-Deblock" synthetic pathway ensuring N1-regioselectivity.

Experimental Protocols

Step 1: Synthesis of 4-(tert-butoxycarbonyl)-2-methylpiperazine

Objective: Selectively mask the highly reactive N4 position.

Reagents:

-

2-Methylpiperazine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Use slight deficit to prevent di-protection.

-

Dichloromethane (DCM) (10 vol)

-

Triethylamine (TEA) (1.1 eq)

Protocol:

-

Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) and cool to 0°C under N₂ atmosphere.

-

Add TEA (15.3 mL, 110 mmol).

-

Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) and add dropwise over 60 minutes. Critical: Slow addition favors reaction at the most nucleophilic site (N4).

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with water (3 x 50 mL). The organic layer contains the product.[1][2][3][4]

-

Purification: If necessary, purify via silica gel chromatography (5% MeOH in DCM).

-

Validation: ¹H NMR should show a singlet for Boc (~1.45 ppm) and integration consistent with N4-substitution.

Step 2: Synthesis of 1-(4-Methoxybenzoyl)-4-Boc-2-methylpiperazine

Objective: Acylate the hindered N1 position.

Reagents:

-

4-Boc-2-methylpiperazine (from Step 1) (1.0 eq)

-

4-Methoxybenzoyl chloride (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

DCM (dry)[2]

Protocol:

-

Dissolve 4-Boc-2-methylpiperazine (1.0 eq) in dry DCM. Add DIPEA (1.5 eq).

-

Cool to 0°C.

-

Add 4-methoxybenzoyl chloride (1.2 eq) slowly.

-

Forcing Conditions: Due to steric hindrance at N1, allow the reaction to warm to RT and stir for 16-24 hours. If conversion is low (<50% by TLC), heat to reflux (40°C) for 4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.

-

Yield: Expect 75-85% yield of the fully protected intermediate.

Step 3: Deprotection to 1-(4-Methoxybenzoyl)-2-methylpiperazine

Objective: Remove the N4 masking group to release the final secondary amine.

Reagents:

-

Trifluoroacetic acid (TFA) (20 vol%) in DCM OR 4M HCl in Dioxane.

Protocol:

-

Dissolve the intermediate from Step 2 in DCM.

-

Add TFA (5-10 equivalents) at 0°C.

-

Stir at RT for 2-4 hours until TLC shows disappearance of starting material.

-

Neutralization (Critical): The product exists as a TFA salt. Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO₃ or 1M NaOH until pH > 10.

-

Extract the free base into DCM/CHCl₃ (repeat 3-4 times as the product is polar).

-

Dry over Na₂SO₄ and concentrate.

Analytical Validation & Data

To ensure the correct isomer has been synthesized, compare the NMR shifts of the methyl group.

| Feature | N4-Acyl Isomer (Undesired) | N1-Acyl Isomer (Target) |

| Methyl Shift (¹H NMR) | ~1.0 - 1.1 ppm (Doublet) | ~1.2 - 1.4 ppm (Doublet) |

| Methyl Environment | Adjacent to amine (Shielded) | Adjacent to amide (Deshielded) |

| C2 Carbon Shift (¹³C) | ~50-52 ppm | ~45-48 ppm (Broadened) |

Key Diagnostic: In the target molecule, the methyl doublet is downfield shifted due to the anisotropic effect of the adjacent benzoyl group at N1.

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield in Step 2: The N1 position is sterically crowded.

-

Solution: Use a stronger base (NaH in THF) or generate the acid chloride in situ with high purity.

-

-

Bis-acylation: Formation of 1,4-bis(4-methoxybenzoyl)-2-methylpiperazine.

-

Solution: Ensure Step 1 (Boc protection) is complete before proceeding. Remove unreacted 2-methylpiperazine during Step 1 workup.

-

Workflow Logic Diagram

Figure 2: Decision logic for preventing isomeric impurities.

References

-

Regioselective Synthesis of Piperazines

-

Boc-Protection Protocols

- Title: 4-N-Boc-2-Methyl-piperazine Synthesis and Properties.

-

Source: ChemicalBook.[6]

- Acylation Mechanisms: Title: 1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis. Source: BenchChem Technical Guides.

-

General Piperazine Chemistry

- Title: Synthesis of piperazines - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN100334082C - Method for preparing 2-methylpiperazine derivatives - Google Patents [patents.google.com]

- 6. 4-N-Boc-2-Methyl-piperazine synthesis - chemicalbook [chemicalbook.com]

1-(4-Methoxybenzoyl)-2-methylpiperazine: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 1-(4-Methoxybenzoyl)-2-methylpiperazine , a specialized chemical intermediate used in medicinal chemistry. Unlike common commodity chemicals, this compound represents a specific structural motif—combining a chiral piperazine core with a lipophilic anisoyl pharmacophore—often utilized in the synthesis of GPCR ligands and kinase inhibitors.

Part 1: Chemical Identity & Structural Analysis

This compound is an amide derivative of 2-methylpiperazine. Its structural significance lies in the regiochemistry of the acylation. The "1-(...)-2-methyl..." designation indicates substitution at the sterically hindered nitrogen (proximal to the methyl group), distinguishing it from its more easily synthesized isomer, 1-(4-methoxybenzoyl)-3-methylpiperazine (substitution at the distal nitrogen).

Nomenclature & Identifiers[1][2][3][4][5][6][7][8][9][10]

| Parameter | Value |

| IUPAC Name | (2-methylpiperazin-1-yl)(4-methoxyphenyl)methanone |

| Common Synonyms | 1-p-Anisoyl-2-methylpiperazine; N-(4-Methoxybenzoyl)-2-methylpiperazine |

| CAS Number | 1240581-80-9 (Generic/Racemic) |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| SMILES | CC1CNCCN1C(=O)C2=CC=C(C=C2)OC |

| Key Pharmacophore | p-Anisoyl (4-Methoxybenzoyl) + Chiral Piperazine |

Structural Properties[7][8]

-

Chirality: The C2 position on the piperazine ring creates a chiral center. The compound exists as (R), (S), or racemate.[1] In drug development, the (R)-isomer of 2-methylpiperazine derivatives often exhibits distinct binding profiles compared to the (S)-isomer.

-

Basicity: The N1 nitrogen is amidic (non-basic, planar). The N4 nitrogen remains a secondary amine, retaining basicity (pKa ~9.0) and nucleophilicity for further derivatization.

Part 2: Synthesis & Regioselectivity (The "Expert" Protocol)

Synthesizing 1-(4-methoxybenzoyl)-2-methylpiperazine presents a specific challenge: Regioselectivity .

Direct acylation of 2-methylpiperazine with 4-methoxybenzoyl chloride favors the unhindered N4 position (yielding the 3-methyl isomer). To achieve the 2-methyl (N1-substituted) product, a protection-deprotection strategy is required.

Validated Synthetic Workflow

The following protocol ensures the correct regioisomer is isolated.

Step 1: Selective Protection of N4

The unhindered N4 nitrogen is more nucleophilic. We exploit this to install a protecting group (e.g., Boc or Benzyl) at N4, leaving N1 available (albeit sterically hindered) for the subsequent acylation.

-

Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

-

Mechanism: Kinetic control favors N4-Boc formation.

Step 2: Acylation of N1 (The Critical Step)

With N4 blocked, the hindered N1 is forced to react with the acid chloride.

-

Reagents: 4-Methoxybenzoyl chloride (p-Anisoyl chloride), Triethylamine (Et₃N), DMAP (catalytic), DCM.

-

Conditions: Reflux may be required due to steric hindrance from the C2-methyl group.

Step 3: Deprotection

Removal of the N4 protecting group yields the final secondary amine.

-

Reagents: TFA/DCM (for Boc) or H₂/Pd-C (for Benzyl).

Synthesis Logic Diagram (Graphviz)

Figure 1: Regioselective synthesis pathway preventing the formation of the thermodynamically favored 3-methyl isomer.

Part 3: Applications in Drug Discovery[11]

This molecule serves as a Linker-Scaffold in medicinal chemistry. It is not typically a final drug but a fragment used to tune the solubility and receptor affinity of larger molecules.

GPCR Ligand Design (Serotonin/Dopamine)

The 4-methoxybenzoyl group mimics the pharmacophore found in Aniracetam (nootropic) and various antipsychotics. The piperazine ring acts as a spacer.

-

Target: 5-HT1A, D2 receptors.

-

Mechanism: The free N4 nitrogen is alkylated with aryl-alkyl chains to create "long-chain" arylpiperazines (LCAPs), a classic structural class in psychopharmacology.

Peptidomimetics

The 2-methyl group introduces rigidity and chirality, restricting the conformational freedom of the piperazine ring. This is crucial when designing enzyme inhibitors where the "lock and key" fit requires a specific 3D orientation of the benzoyl group relative to the rest of the molecule.

Impurity Profiling

In the synthesis of piperazine-based drugs (e.g., Garenoxacin analogs), this compound may appear as a byproduct if p-anisoyl chloride is used in the presence of methylpiperazine residues.

Part 4: Experimental Protocol (Lab Scale)

Objective: Synthesis of 1-(4-Methoxybenzoyl)-2-methylpiperazine (1.0 g scale).

-

Preparation of N4-Boc-2-methylpiperazine:

-

Dissolve 2-methylpiperazine (1.0 eq) in DCM.

-

Cool to 0°C. Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 1 hour. Note: Using slight deficit of Boc₂O minimizes di-protection.

-

Stir at RT for 4 hours. Wash with water. The organic layer contains predominantly the N4-Boc isomer.

-

-

Acylation:

-

Deprotection & Isolation:

-

Treat the acylated intermediate with TFA/DCM (1:4 ratio) for 2 hours.

-

Concentrate in vacuo.[4]

-

Basify with sat. NaHCO₃ to pH 10.

-

Extract with DCM (3x). Dry over Na₂SO₄.[4]

-

Purification: Silica gel chromatography (MeOH/DCM gradient) is usually required to separate the product from any unreacted starting material.

-

References

-

PubChem. (2025).[5][6][7] 1-(4-Methoxyphenyl)piperazine and related structures. National Library of Medicine. [Link]

- Google Patents. (2005).

Sources

- 1. Aniracetam - Wikipedia [en.wikipedia.org]

- 2. preprints.org [preprints.org]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action Hypothesis for 1-(4-Methoxybenzoyl)-2-methylpiperazine

The following technical guide details the mechanism of action hypothesis for 1-(4-Methoxybenzoyl)-2-methylpiperazine , a chiral benzoylpiperazine scaffold. This analysis synthesizes established Structure-Activity Relationships (SAR) from the racetam and ampakine classes with specific fragment-based drug discovery data.

Executive Summary

1-(4-Methoxybenzoyl)-2-methylpiperazine (CAS: 1240581-80-9) is a bioactive scaffold that structurally bridges two major classes of neuroactive compounds: the Racetams (specifically Aniracetam) and the Ampakines (benzoylpiperidine/piperazine derivatives).

While primarily utilized as a high-affinity fragment in the synthesis of selective Dopamine D3 receptor agonists (e.g., ML417), its standalone pharmacological profile is hypothesized to center on AMPA receptor positive allosteric modulation (PAM) . This guide outlines the mechanistic rationale, predicting that the molecule acts by stabilizing the glutamate-bound receptor conformation, thereby enhancing synaptic plasticity and Long-Term Potentiation (LTP).

| Compound Attribute | Technical Specification |

| Chemical Class | Benzoylpiperazine / Ampakine Analog |

| Primary Target (Hypothetical) | AMPA Receptor (GluA1-4 subunits) |

| Binding Site | Ligand Binding Domain (LBD) Dimer Interface |

| Secondary Target (Proven) | Dopamine D3 Receptor (as pharmacophore fragment) |

| Predicted Effect | Enhancement of fast excitatory transmission; Pro-cognitive |

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the molecule's pharmacophores. The compound is a hybrid of proven neuroactive moieties.

-

The Anisoyl Tail (4-Methoxybenzoyl): This is the exact lipophilic tail found in Aniracetam . In Aniracetam, this group binds to the hydrophobic pocket within the AMPA receptor's dimer interface. Its presence in 1-(4-Methoxybenzoyl)-2-methylpiperazine strongly suggests affinity for the same allosteric site.

-

The 2-Methylpiperazine Head: Unlike the pyrrolidinone ring of Aniracetam (which is a lactam), this molecule features a basic piperazine ring. This aligns it with Ampakines (like CX-516), which often utilize six-membered nitrogenous rings to improve metabolic stability and blood-brain barrier penetration. The 2-methyl substitution introduces chirality, likely restricting conformational rotation to favor a specific binding mode (Bioactive Conformer).

Pharmacophore Visualization

Figure 1: Pharmacophore decomposition illustrating the hybrid nature of the scaffold.

Primary Mechanism: AMPA Receptor Allosteric Modulation

The central hypothesis posits that 1-(4-Methoxybenzoyl)-2-methylpiperazine functions as a Type I or Type II Ampakine .

The Molecular Event

-

Binding: The molecule binds to the Ligand Binding Domain (LBD) of the AMPA receptor, specifically at the interface between two subunits (the dimer interface).

-

Stabilization: Upon glutamate binding, the LBD "clamshell" closes to open the ion channel. Normally, this interface is unstable and relaxes quickly, leading to desensitization (channel closure despite glutamate presence) or deactivation (glutamate unbinding).

-

Allosteric Effect: The benzoylpiperazine wedge physically prevents the relaxation of the LBD dimer. This stabilizes the "open" channel state.

-

Result: Increased mean open time of the channel.

-

Net Flux: Enhanced influx of Na+ and Ca2+ into the postsynaptic neuron.

-

Downstream Signaling: The Path to LTP

The enhanced ion flux triggers a cascade leading to synaptic strengthening (Long-Term Potentiation).

Figure 2: Signal transduction pathway from allosteric binding to neurotrophic factor expression.

Secondary Mechanism: Dopaminergic Scaffold Utility

While the AMPA hypothesis is derived from SAR, the molecule's role as a Dopamine D3 Receptor ligand fragment is documented.

-

Context: In the development of ML417 (a selective D3 agonist), 1-(4-Methoxybenzoyl)-2-methylpiperazine serves as the "left-hand" portion of the molecule.

-

Implication: The standalone fragment likely possesses low-to-moderate affinity for the D3 receptor orthosteric site.

-

Hypothesis: If the N4 nitrogen remains unsubstituted (secondary amine), the molecule may act as a weak partial agonist or competitive antagonist at D3 receptors, potentially modulating mood or reward pathways synergistically with its glutamatergic effects.

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental systems are recommended.

Protocol A: Whole-Cell Patch Clamp (Electrophysiology)

Objective: Quantify the effect on AMPA receptor deactivation and desensitization kinetics.

-

System: HEK293 cells transiently transfected with GluA2 (flip) subunits.

-

Application: Rapid perfusion (piezo-driven) of Glutamate (10 mM) ± Test Compound (10–100 µM).

-

Measurement:

-

Peak Current: Does the compound increase the max amplitude? (Indicates Type II modulation).

-

Steady State Current: Does the compound prevent full desensitization? (Indicates Type I modulation).

-

Deactivation Time constant (

): Measure current decay after glutamate removal. An increase indicates stabilization of the open state.

-

Protocol B: In Silico Docking (Molecular Modeling)

Objective: Confirm binding mode at the dimer interface.

-

Target Structure: Crystal structure of GluA2 LBD complexed with Aniracetam (PDB: 2AL5) or CX-546.

-

Procedure:

-

Prepare ligand: 1-(4-Methoxybenzoyl)-2-methylpiperazine (energy minimized).

-

Docking Grid: Defined around the S1S2 dimer interface (Lys730, Tyr732 residues).

-

Success Metric: Binding energy score < -7.0 kcal/mol and hydrogen bonding with Ser729 or interaction with the hydrophobic pocket similar to Aniracetam.

-

References

-

Discovery of D3 Agonists (ML417)

- Title: Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist.

- Source: PubMed Central / NIH.

- Context: Describes the synthesis of the 1-(4-methoxybenzoyl)-2-methylpiperazine fragment.

-

URL:[Link]

-

Ampakine Mechanism (CX-546/CX-516)

- Title: Mechanism and impact of allosteric AMPA receptor modul

- Source: Neuropharmacology (via PubMed).

- Context: Establishes the benzoylpiperidine/piperazine mechanism on AMPA receptors.

-

URL:[Link]

-

Aniracetam Binding Mode

-

Chemical Identity

Sources

- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1240581-80-9: (4-Metoxifenil)(2-metil-1-piperazinil)me… [cymitquimica.com]

- 3. accelsci.com [accelsci.com]

- 4. Screening Compounds P30 | EvitaChem [evitachem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Methoxybenzoyl)-2-methylpiperazine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 1-(4-Methoxybenzoyl)-2-methylpiperazine. Based on a detailed examination of its structural components—the 2-methylpiperazine core and the 1-(4-methoxybenzoyl) moiety—we hypothesize a multi-target pharmacological profile. This document delineates the scientific rationale for investigating this compound's interaction with key central nervous system (CNS) receptors, specifically serotonergic (5-HT1A) and dopaminergic (D2) receptors, which are implicated in mood and psychotic disorders. Furthermore, drawing parallels with the structurally related nootropic agent aniracetam, we explore potential modulation of cholinergic pathways via acetylcholinesterase inhibition. Beyond the CNS, this guide also considers potential anti-inflammatory and anti-cancer applications through the inhibition of cyclooxygenase (COX) enzymes and Poly (ADP-ribose) polymerase (PARP), respectively. For each hypothesized target, we provide detailed, step-by-step experimental protocols for in vitro validation and in vivo efficacy studies. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of 1-(4-Methoxybenzoyl)-2-methylpiperazine and to guide future drug development efforts.

Introduction and Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Piperazine derivatives are particularly prominent in the realm of neuropharmacology, with applications as anxiolytics, antidepressants, and antipsychotics.[1][3] The 2-methylpiperazine variant, in particular, serves as a key building block in the synthesis of various pharmaceuticals, with its structure contributing to enhanced receptor binding and improved efficacy.[4][5]

The compound of interest, 1-(4-Methoxybenzoyl)-2-methylpiperazine, uniquely combines this established pharmacophore with a 1-(4-methoxybenzoyl) group. This latter moiety is structurally analogous to the nootropic and anxiolytic agent aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone).[6][7] Aniracetam is known to modulate glutamatergic, cholinergic, dopaminergic, and serotonergic systems, suggesting that its benzoyl portion contributes significantly to its pharmacological effects.[8][9][10]

This structural combination within 1-(4-Methoxybenzoyl)-2-methylpiperazine strongly suggests a potential for a multi-target pharmacological profile, making it a compelling candidate for investigation across several therapeutic areas. This guide will systematically explore these potential targets, providing the scientific reasoning and the practical experimental frameworks required for their validation.

Potential Therapeutic Targets in the Central Nervous System

The primary hypothesis for the therapeutic action of 1-(4-Methoxybenzoyl)-2-methylpiperazine lies within the central nervous system, leveraging the known activities of its constituent chemical motifs.

Serotonergic System: 5-HT1A Receptor Agonism

Rationale: Arylpiperazine derivatives are well-established ligands for serotonin receptors, with many exhibiting high affinity for the 5-HT1A subtype.[11] Agonism at 5-HT1A receptors is a clinically validated mechanism for anxiolytic and antidepressant effects.[12] Given that piperazine derivatives have shown such activities, it is highly probable that 1-(4-Methoxybenzoyl)-2-methylpiperazine will interact with the 5-HT1A receptor.

Signaling Pathway Overview:

Caption: Dopamine D2 Receptor Antagonist Signaling.

Experimental Validation:

-

In Vitro: Dopamine D2 Receptor Binding Assay. [2][13][14]* In Vivo: Amphetamine-induced hyperlocomotion test in rats.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Methoxybenzoyl)-2-methylpiperazine for the human dopamine D2 receptor.

Materials:

-

Human recombinant D2 receptor-expressing cell membranes.

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone. [14]* Non-specific binding control: 10 µM Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine in DMSO.

-

Standard laboratory equipment for radioligand binding assays.

Procedure:

-

Follow a similar procedure to the 5-HT1A binding assay, with appropriate adjustments for the D2 receptor system.

-

Incubate the reaction mixture at 37°C for 30 minutes. [15]3. Terminate by filtration and wash with ice-cold buffer.

-

Quantify radioactivity and calculate the Ki value.

Cholinergic System: Acetylcholinesterase (AChE) Inhibition

Rationale: The 1-(4-methoxybenzoyl) group is a key feature of aniracetam, which has been shown to enhance cholinergic neurotransmission. [8][10]While aniracetam's primary mechanism is not direct AChE inhibition, some benzoylpiperidine derivatives have demonstrated potent AChE inhibitory activity. [16]Therefore, it is plausible that 1-(4-Methoxybenzoyl)-2-methylpiperazine could inhibit AChE, presenting a therapeutic avenue for cognitive disorders like Alzheimer's disease.

Experimental Workflow:

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Experimental Validation:

-

In Vitro: Ellman's method for AChE activity. [1][17][18][19]* In Vivo: Scopolamine-induced memory impairment model in mice.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of 1-(4-Methoxybenzoyl)-2-methylpiperazine for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Test Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine in DMSO.

-

96-well microplate reader.

Procedure:

-

In a 96-well plate, add phosphate buffer, test compound dilutions, and the AChE enzyme solution. [17]2. Pre-incubate for 15 minutes at 25°C.

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes. [1]6. Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. [1]

Potential Therapeutic Targets Beyond the CNS

The structural features of 1-(4-Methoxybenzoyl)-2-methylpiperazine also suggest potential applications in other therapeutic areas.

Anti-inflammatory: Cyclooxygenase (COX) Inhibition

Rationale: Some arylpiperazine derivatives have been investigated as anti-inflammatory agents. [20]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Experimental Validation:

-

In Vitro: COX-1/COX-2 Inhibition Assay. [3][7][21][22][23]* In Vivo: Carrageenan-induced paw edema model in rats.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2 enzymes to assess potency and selectivity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Test compound and standards (e.g., indomethacin, celecoxib).

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using a competitive EIA kit.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Oncology: Poly (ADP-ribose) Polymerase (PARP) Inhibition

Rationale: Certain piperazine-containing compounds have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. [24]PARP inhibitors are an established class of anti-cancer drugs, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

Experimental Validation:

-

In Vitro: PARP1 Enzyme Activity Assay. [4][25][26][27][28]* In Cellulo: Assessment of PARP1 cleavage and apoptosis in cancer cell lines.

Experimental Protocol: PARP1 Enzyme Activity Assay (Fluorometric)

Objective: To determine the IC50 of the test compound for PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme. [4]* Activated DNA.

-

β-NAD+ (substrate).

-

PARP Assay Buffer.

-

Fluorescent detection reagents.

-

96-well black microplates and a fluorescence plate reader.

Procedure:

-

In a microplate, add PARP assay buffer, activated DNA, and the PARP1 enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding β-NAD+.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagents which will generate a fluorescent signal proportional to PARP1 activity.

-

Read the fluorescence and calculate the percentage of inhibition to determine the IC50 value.

Antiviral: CCR5 Antagonism

Rationale: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Some 2-methylpiperazine derivatives have shown potent activity against CCR5. [9] Experimental Validation:

Experimental Protocol: CCR5 Receptor Binding Assay

Objective: To evaluate the ability of the test compound to displace a known CCR5 ligand.

Materials:

-

Cell line expressing human CCR5 (e.g., CHO-CCR5 or U87-CD4-CCR5). [30]* Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).

-

Test compound and a known CCR5 antagonist (e.g., maraviroc).

-

Binding buffer and wash buffer.

-

Filtration apparatus and a gamma counter.

Procedure:

-

Incubate the CCR5-expressing cells with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by filtration.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a gamma counter.

-

Calculate the percentage of displacement and determine the IC50/Ki value.

Summary of Quantitative Data and Experimental Design

The following table summarizes the key quantitative outputs from the proposed experimental protocols, which are essential for characterizing the pharmacological profile of 1-(4-Methoxybenzoyl)-2-methylpiperazine.

| Target | Primary Assay | Key Parameter | Therapeutic Implication |

| 5-HT1A Receptor | Radioligand Binding Assay | Ki (nM) | Anxiolytic, Antidepressant |

| Dopamine D2 Receptor | Radioligand Binding Assay | Ki (nM) | Antipsychotic |

| Acetylcholinesterase | Enzyme Inhibition Assay | IC50 (µM) | Cognitive Enhancement |

| COX-1/COX-2 | Enzyme Inhibition Assay | IC50 (µM), Selectivity Index | Anti-inflammatory |

| PARP1 | Enzyme Activity Assay | IC50 (µM) | Anti-cancer |

| CCR5 Receptor | Radioligand Binding Assay | IC50/Ki (nM) | Antiviral (HIV) |

Conclusion

1-(4-Methoxybenzoyl)-2-methylpiperazine is a novel molecule with a compelling structural rationale for possessing a diverse and therapeutically valuable pharmacological profile. By combining the established neuropharmacological properties of the 2-methylpiperazine core with the potential modulatory effects of the 1-(4-methoxybenzoyl) group, this compound warrants thorough investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its primary and secondary targets, quantifying its potency, and validating its potential in preclinical models. The systematic exploration of its activity against serotonergic, dopaminergic, cholinergic, inflammatory, and oncogenic targets will be crucial in defining its future trajectory in drug development.

References

-

Zadrożna, M., Szałach, Ł. P., Nitek, W., Karczmarzyk, Z., Siwek, A., Starzak, K., & Koczurkiewicz, P. (2021). Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents. Bioorganic chemistry, 106, 104476. [Link]

-

Silva, D. M., Sanz, G., Vaz, B. G., de Carvalho, F. S., Lião, L. M., de Oliveira, D. R., ... & Costa, E. A. (2018). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 96(12), 1228-1235. [Link]

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Kawakami, Y. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of medicinal chemistry, 33(7), 1880–1887. [Link] [16]36. Ballo, M., Sanogo, R., Dembélé, D., & Paulsen, B. S. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 55-64. [Link] [23]37. Gorthi, A., & Chaudhuri, O. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 6(3), 102551. [Link] [28]38. IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CCR5. [Link] [29]39. Wu, L., LaRosa, G., Kassam, N., Gordon, C. J., Heath, H., Ruffing, N., ... & Mackay, C. R. (1997). Interaction of chemokine receptor CCR5 with its ligands: multiple domains for HIV-1 gp120 binding and a single domain for chemokine binding. The Journal of experimental medicine, 186(8), 1373–1381. [Link] [30]40. Wu, L., LaRosa, G., Kassam, N., Gordon, C. J., Heath, H., Ruffing, N., ... & Mackay, C. R. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of experimental medicine, 186(8), 1373–1381. [Link] [31]41. Berardi, F., Abate, C., Ferorelli, S., Caccia, S., & Perrone, R. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry, 48(1), 227–237. [Link] [34]42. Li, Y., Li, H., Yin, J., & Li, S. (2014). Selection of CC Chemokine Receptor 5-Binding Peptide from a Phage Display Peptide Library. Protein and Peptide Letters, 21(5), 485-490. [Link] [32]43. Canadian Science Publishing. (n.d.). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. [Link]

-

Tan, Q., Zhu, Y., Li, J., Chen, Z., Han, G. W., Kufareva, I., ... & Stevens, R. C. (2013). Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex. Science (New York, N.Y.), 341(6152), 1387–1390. [Link] [33]45. Kurczab, R., Satała, G., & Bojarski, A. J. (2014). Application of quantitative structure-activity relationship models of 5-HT1A receptor binding to virtual screening identifies novel and potent 5-HT1A ligands. ACS chemical neuroscience, 5(2), 127–137. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Aniracetam? [synapse.patsnap.com]

- 9. What are the benefits of Aniracetam?_Chemicalbook [chemicalbook.com]

- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 11. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. bosterbio.com [bosterbio.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. thepharmajournal.com [thepharmajournal.com]

- 23. academicjournals.org [academicjournals.org]

- 24. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. CCR5 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 30. rupress.org [rupress.org]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. tandfonline.com [tandfonline.com]

- 33. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

1H NMR characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine

Application Note: 1H NMR Characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine

Abstract

This application note provides a comprehensive guide for the characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine using Proton Nuclear Magnetic Resonance (

Structural Analysis & The "Rotamer Challenge"

Before acquiring data, one must understand the dynamic behavior of the molecule in solution.[1] The structure consists of a piperazine ring substituted with a methyl group at C2 and a 4-methoxybenzoyl group at N1.

The Stereochemical Conflict

Two forces dictate the appearance of the NMR spectrum:

-

Amide Resonance (Restricted Rotation): The N1-C(carbonyl) bond possesses partial double-bond character (

hybridization). This restricts rotation, creating two distinct conformers (rotamers: syn and anti) observable on the NMR timescale at room temperature.[1] -

Chirality at C2: The methyl group at position 2 creates a chiral center. Consequently, the protons on the piperazine ring (C3, C5, C6) become diastereotopic .[1] They are chemically non-equivalent and will split into complex multiplets rather than simple triplets.

Graphviz Diagram: Rotameric Equilibrium The following diagram illustrates the dynamic equilibrium causing spectral complexity.

Figure 1: Mechanistic origin of spectral complexity in N-acyl-2-methylpiperazines.

Experimental Protocol

Sample Preparation

To ensure high resolution and minimize solvent artifacts, follow this preparation strictly.

-

Mass: 5–10 mg of the solid compound.

-

Solvent:

-

Standard: 0.6 mL Chloroform-d (CDCl

) . Good for general characterization. -

Advanced (for Rotamers): 0.6 mL Dimethyl Sulfoxide-d

(DMSO-d

-

-

Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool within a Pasteur pipette to remove inorganic salts.[1]

Acquisition Parameters (400 MHz or higher recommended)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (Bruker) / s2pul (Varian) | Standard 30° pulse angle for quantitative reliability.[1] |

| Relaxation Delay (D1) | 1.0 – 2.0 seconds | Sufficient for proton relaxation (T1).[1] |

| Number of Scans (NS) | 16 or 32 | Provides S/N ratio > 100:1 for main signals. |

| Spectral Width (SW) | 12–14 ppm | Covers aromatic and exchangeable protons. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

Data Analysis & Interpretation

At 298 K, the spectrum may appear "messy" due to the rotamer mixture.[1] You may see doubled signals for the methoxy and methyl groups.

Chemical Shift Assignment Table (CDCl )

| Moiety | Proton Type | Approx.[2][3][4][5][6][7][8][9][10][11] Shift ( | Multiplicity | Integration | Notes |

| Aromatic | Ar-H (meta to OMe) | 7.35 – 7.45 | Doublet (d) | 2H | Part of AA'BB' system.[1] |

| Aromatic | Ar-H (ortho to OMe) | 6.85 – 6.95 | Doublet (d) | 2H | Upfield due to resonance donation from OMe.[1] |

| Piperazine | N-CH (C2) | 4.00 – 4.80 | Broad Multiplet | 1H | Highly deshielded by amide; often very broad. |

| Methoxy | O-CH | 3.82 | Singlet (s) | 3H | Distinctive, sharp singlet.[1] May show minor rotamer peak nearby. |

| Piperazine | Ring CH | 2.60 – 3.50 | Complex Multiplets | 6H | Overlapping signals due to diastereotopy and rotamers. |

| Methyl | C-CH | 1.10 – 1.30 | Doublet (d) | 3H |

Detailed Interpretation Logic

-

The Aromatic Region (6.8 – 7.5 ppm): Look for the characteristic AA'BB' pattern of the para-substituted benzene ring. The doublet at ~6.9 ppm corresponds to protons adjacent to the electron-donating methoxy group. The doublet at ~7.4 ppm corresponds to protons adjacent to the carbonyl.

-

The Rotamer Check (The "Split" Signals): Examine the Methyl doublet (~1.2 ppm) and the Methoxy singlet (~3.8 ppm) .

-

Observation: If you see two peaks very close to each other (e.g., a large doublet at 1.20 ppm and a smaller doublet at 1.25 ppm), do not integrate them separately .[1]

-

-

The Piperazine "Forest" (2.6 – 4.8 ppm): Do not expect clean triplets. The C2 chiral center makes the protons on C3, C5, and C6 diastereotopic.[1] Combined with the rotamer broadening, this region often appears as a series of complex, overlapping multiplets.[1]

-

Validation: Ensure the total integration of this region (including the single proton at C2) sums to roughly 7H.

-

Advanced Validation: Variable Temperature (VT) NMR

To prove that the spectral complexity is due to rotamers and not impurities, perform a Coalescence Experiment.[1]

Protocol:

-

Prepare the sample in DMSO-d

(CDCl -

Acquire a standard spectrum at 25°C.

-

Heat the probe to 80°C (353 K) and acquire a second spectrum.

-

Result: At high temperature, the rotation around the amide bond becomes fast on the NMR timescale.[12][13] The split signals (rotamers) will coalesce into sharp, single averages.[1] The broad piperazine signals will resolve into cleaner multiplets.

Graphviz Diagram: Analytical Workflow

Figure 2: Step-by-step decision tree for validating rotameric species.

References

-

Wodtke, R., et al. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[7][14] Royal Society of Chemistry Advances.

- Context: Authoritative study on the rotamerism of N-benzoyl piperazines and coalescence temper

-

Babij, N. R., et al. (2016).[1][15] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[10][15] Organic Process Research & Development.[15] [1]

-

Context: Essential for identifying non-product peaks (water, residual solvents) in CDCl3 and DMSO-d6.[1]

-

-

Clayden, J., et al. (2012).[1] Organic Chemistry, Chapter 13: NMR.[1] Oxford University Press.

- Context: Foundational theory on amide bond rot

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. fishersci.com [fishersci.com]

- 3. rsc.org [rsc.org]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 13. azom.com [azom.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Mass Spectrometry Analysis of 1-(4-Methoxybenzoyl)-2-methylpiperazine

Executive Summary

This guide details the structural elucidation and quantitation of 1-(4-Methoxybenzoyl)-2-methylpiperazine (MBMP), a structural analog of the nootropic Aniracetam and various bioactive benzoylpiperazines. Due to its structural characteristics, MBMP is frequently analyzed as a process-related impurity in pharmaceutical synthesis or as a metabolite in pharmacokinetic studies of piperazine-based therapeutics.

This protocol leverages LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) to achieve high specificity. We focus on the fragmentation mechanics of the amide linkage and the piperazine ring, providing a robust method for trace-level detection.

Introduction & Chemical Context

The analysis of benzoylpiperazines requires understanding the interplay between the basic piperazine ring and the electron-rich methoxybenzoyl moiety.

-

Compound: 1-(4-Methoxybenzoyl)-2-methylpiperazine

-

Formula: C₁₃H₁₈N₂O₂

-

Monoisotopic Mass: 234.1368 Da

-

Protonated Precursor [M+H]⁺: 235.1441 m/z

Analytical Significance: Unlike simple benzylpiperazines (BZP), the presence of the carbonyl group (amide bond) alters the fragmentation significantly. The anisoyl moiety (4-methoxybenzoyl) acts as a charge-stabilizing group, often dominating the product ion spectrum. The 2-methyl substitution on the piperazine ring introduces chirality and steric factors that influence retention time and fragmentation efficiency compared to its non-methylated analogs.

Experimental Protocol

Reagents and Materials

-

Solvents: LC-MS grade Acetonitrile (MeCN) and Water.

-

Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate (for pH buffering).

-

Standard: 1-(4-Methoxybenzoyl)-2-methylpiperazine (Synthesized standard or high-purity reference).

-

Internal Standard (IS): 1-(4-Methoxybenzoyl)-piperazine-d8 or Aniracetam-d3 (structural analog).

Sample Preparation

Matrix: Pharmaceutical formulation or Plasma.

-

Stock Solution: Dissolve 1 mg of MBMP in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeCN.

-

Extraction (Plasma):

-

Aliquot 100 µL plasma.

-

Add 300 µL cold MeCN (containing IS) to precipitate proteins.

-

Vortex (30s) and Centrifuge (10,000 x g, 10 min).

-

Transfer supernatant to autosampler vial.

-

LC-MS/MS Method Conditions

Liquid Chromatography (LC)

| Parameter | Setting | Rationale |

| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm) | Provides adequate retention for the moderately polar piperazine core. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the piperazine nitrogen (pKa ~9.8). |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Promotes desolvation in ESI. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Gradient | 0-1 min: 5% B; 1-6 min: 5%->90% B; 6-8 min: 90% B. | Gradient required to separate from early-eluting polar matrix components. |

Mass Spectrometry (MS)

| Parameter | Setting | Rationale |

| Source | ESI Positive (+) | Basic nitrogens readily accept protons. |

| Capillary Voltage | 3500 V | Standard for positive mode. |

| Desolvation Temp | 350°C | Ensures complete vaporization of mobile phase. |

| Acquisition | MRM (Multiple Reaction Monitoring) | Max sensitivity for quantitation. |

Results & Discussion: Fragmentation Analysis

Structural Elucidation (MS/MS)

The fragmentation of MBMP follows a distinct pathway driven by the stability of the acylium ion .

-

Precursor Selection: The protonated molecule [M+H]⁺ at m/z 235 is selected.

-

Primary Fragmentation (Amide Cleavage): The most abundant product ion arises from the cleavage of the amide bond. The charge is retained on the benzoyl moiety due to resonance stabilization from the para-methoxy group.

-

Transition: 235 → 135 (4-Methoxybenzoyl cation / Anisoyl ion).

-

Mechanism:[1] Inductive cleavage assisted by the protonated amide nitrogen.

-

-

Secondary Fragmentation (Piperazine Core): A less abundant pathway involves charge retention on the piperazine ring.

-

Transition: 235 → 101 (2-Methylpiperazine cation).

-

-

Tertiary Fragmentation (Deep Fragments):

-

From m/z 135: Loss of CO (28 Da) yields the methoxyphenyl cation at m/z 107 .

-

From m/z 135: Loss of CH₂O (Formaldehyde) is possible but less common than CO loss.

-

From m/z 101: Ring opening and loss of C₂H₄ or NH₃ leads to fragments at m/z 59 or m/z 44 .

-

Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathways.

Caption: CID Fragmentation pathway of 1-(4-Methoxybenzoyl)-2-methylpiperazine showing major acylium ion formation.

Quantitative Transitions (MRM Table)

For method development on a Triple Quadrupole (QqQ), use the following transitions:

| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 235.1 | 135.0 | 15 - 20 | High abundance, stable signal. |

| Qualifier 1 | 235.1 | 107.0 | 30 - 35 | Confirming ion (loss of CO from 135). |

| Qualifier 2 | 235.1 | 77.0 | 45 | Phenyl ring fragment (high specificity). |

Method Validation & Troubleshooting

Linearity and Sensitivity

-

Linear Range: Typically 1 ng/mL to 1000 ng/mL.

-

LOD (Limit of Detection): ~0.1 - 0.5 ng/mL (instrument dependent).

-

Matrix Effects: Piperazine derivatives are susceptible to ion suppression in plasma. Use the deuterated internal standard (e.g., Aniracetam-d3 or BZP-d7) to correct for matrix effects.

Common Issues

-

Isobaric Interferences: Ensure separation from other benzoylpiperazine isomers (e.g., 3-methyl or 4-methoxybenzyl variants). The retention time of the 2-methyl isomer is distinct due to the steric hindrance near the amide bond.

-

Carryover: The basic nature of the piperazine ring can cause adsorption to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.

References

-

National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link] (Methodology for piperazine analysis).

-

Zhu, N., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link] (Fragmentation mechanisms of piperazine rings).

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-(4-Methoxybenzoyl)-2-methylpiperazine

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological entities. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for novel therapeutic design. This document provides a comprehensive guide for the in vitro characterization of 1-(4-Methoxybenzoyl)-2-methylpiperazine, a novel compound with potential neuromodulatory or other biological activities.

Given the structural similarities to known G-protein coupled receptor (GPCR) ligands and other biologically active molecules, a systematic in vitro evaluation is warranted.[1][2] This guide will detail the foundational assays to determine the compound's binding affinity, functional activity, and potential downstream cellular effects. We will proceed with a logical workflow, starting with target binding confirmation, moving to functional characterization, and concluding with an assessment of downstream signaling pathways.

Part 1: Foundational Target Engagement - Radioligand Binding Assays

The initial step in characterizing a novel compound is to determine if it physically interacts with its putative target. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their robustness and sensitivity.[3][4] These assays measure the displacement of a known radiolabeled ligand by the unlabeled test compound, in this case, 1-(4-Methoxybenzoyl)-2-methylpiperazine.

Principle of Competitive Radioligand Binding

In a competitive binding assay, a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes). The test compound will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at increasing concentrations of the test compound, we can determine the compound's inhibitory constant (Ki), a measure of its binding affinity.[4]

Experimental Workflow: Radioligand Binding Assay

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a general guideline and should be optimized for the specific receptor target.

1. Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing a serotonin receptor subtype) to near confluence.

-

Wash cells with ice-cold PBS and harvest by scraping.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[5]

-

Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[5]

2. Assay Procedure:

-

Thaw the membrane preparation and resuspend in the final assay binding buffer.

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[5]

-

150 µL of the membrane preparation (optimized protein amount, e.g., 10-50 µg).

-

50 µL of 1-(4-Methoxybenzoyl)-2-methylpiperazine at various concentrations (typically a 10-point serial dilution).

-

50 µL of the radioligand at a fixed concentration (usually at or below its Kd value).

-

-

Include control wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5]

3. Filtration and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[5]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Count the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of 1-(4-Methoxybenzoyl)-2-methylpiperazine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

| Parameter | Description | Typical Value |

| IC50 | Concentration of test compound that displaces 50% of the radioligand. | Varies (nM to µM) |

| Ki | Inhibitory constant; a measure of the binding affinity of the test compound. | Varies (nM to µM) |

| Bmax | Maximum number of binding sites in the tissue or cell preparation.[4][6] | fmol/mg protein |

| Kd | Equilibrium dissociation constant of the radioligand.[6] | nM |

Part 2: Functional Characterization - Cell-Based Assays

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Is 1-(4-Methoxybenzoyl)-2-methylpiperazine an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity)? Cell-based functional assays are essential for answering these questions.[7]

Many GPCRs, such as serotonin receptors, signal through the activation of G-proteins, leading to changes in intracellular second messengers like calcium (Ca2+) or cyclic AMP (cAMP).[8][9][10] Measuring these changes provides a direct readout of receptor activation.

Principle of Calcium Flux Assays

For GPCRs that couple to Gq proteins (e.g., 5-HT2A and 5-HT2C serotonin receptors), agonist binding triggers a signaling cascade that results in the release of calcium from intracellular stores.[9][10][11] This transient increase in cytosolic calcium can be measured using fluorescent calcium indicators. An increase in fluorescence upon addition of the test compound indicates agonistic activity.

Experimental Workflow: Calcium Flux Assay

Figure 2: Workflow for a cell-based calcium flux assay.

Detailed Protocol: Calcium Flux Assay

1. Cell Preparation:

-

Seed cells stably expressing the Gq-coupled receptor of interest into a clear-bottom, black-walled 96-well plate and grow to confluence.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye leakage.

-

Aspirate the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

-

Wash the cells gently with assay buffer to remove excess dye.

2. Agonist Mode Assay:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-